Lomitapide-d8 is a stable isotope-labeled derivative of lomitapide, a lipid-lowering agent primarily used in the treatment of homozygous familial hypercholesterolemia. The incorporation of heavy isotopes such as deuterium into the molecular structure allows for enhanced quantification and tracking in pharmacokinetic studies. Lomitapide-d8 serves as an internal standard in analytical chemistry, particularly in gas chromatography and liquid chromatography coupled with mass spectrometry.
Lomitapide-d8 is classified as a biochemical reagent and is specifically designed for research applications that require precise measurement of lomitapide levels. It is commercially available from various suppliers, including MedChemExpress and Cayman Chemical, which provide the compound for laboratory use in quantification studies .
The synthesis of lomitapide-d8 involves the incorporation of deuterium into the lomitapide molecule. This process typically employs methods such as:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product. The process may involve multiple steps, including purification techniques such as chromatography to isolate the desired isotopologue.
Lomitapide-d8 retains the core structure of lomitapide, with the addition of deuterium atoms. The molecular formula for lomitapide is CHNOS, and for its deuterated form, it is represented as CHDNOS.
The molecular weight of lomitapide-d8 is slightly increased due to the presence of deuterium, which has a higher atomic mass than hydrogen. This change facilitates differentiation between the isotopologue and its non-deuterated counterpart during analytical measurements.
Lomitapide-d8 can undergo similar chemical reactions as its non-deuterated form, including:
The reactions involving lomitapide-d8 are typically monitored using mass spectrometry, where the distinct mass-to-charge ratio (m/z) allows for accurate quantification and tracking within complex biological matrices.
Lomitapide acts by inhibiting microsomal triglyceride transfer protein within the endoplasmic reticulum. This inhibition disrupts the synthesis of lipoproteins containing apolipoprotein B in both liver and intestinal cells, leading to decreased production of very low-density lipoprotein and chylomicrons. Consequently, this results in lower levels of low-density lipoprotein cholesterol in plasma . The mechanism by which lomitapide-d8 operates mirrors that of its parent compound but allows for enhanced tracking in pharmacokinetic studies.
Lomitapide-d8 is primarily used in research settings for:
Lomitapide-d8 represents a deuterated analog of the microsomal triglyceride transfer protein (MTP) inhibitor lomitapide, where eight hydrogen atoms (^1H) are replaced by deuterium (^2H or D). This isotopic labeling occurs at specific molecular positions to optimize metabolic stability while preserving pharmacological activity. The parent compound, lomitapide, has the chemical formula C~39~H~37~F~6~N~3~O~2~ [3], featuring a fluorene core linked to a trifluoroethylcarboxamide group and a biphenyl-piperidine scaffold.
In lomitapide-d8, deuteration targets metabolically vulnerable sites predicted by the metabolism of non-deuterated lomitapide. Primary deuteration occurs at the N-trifluoroethyl group (–CF~3~CH~2~NH– → –CF~3~CD~2~NH–) and the piperidine-adjacent butyl linker (–CH~2~CH~2~CH~2~CH~2~– → –CD~2~CD~2~CD~2~CD~2~–). These positions align with known cytochrome P450 (CYP3A4)-mediated oxidation sites [1] [3]. The structural integrity of the pharmacophore—particularly the fluorene-9-carboxamide and biphenyl domains—remains unaltered to maintain MTP binding affinity.
Table 1: Deuterium Labeling Sites in Lomitapide-d8
Molecular Region | Chemical Group | Deuteration Sites | Purpose |
---|---|---|---|
Aliphatic linker | Piperidine-attached butyl | –CD~2~CD~2~CD~2~CD~2~– | Blocks β-oxidation |
Trifluoroethylcarboxamide | –CF~3~CH~2~NH– | –CF~3~CD~2~NH– | Prevents aldehyde dehydrogenase oxidation |
Fluorene ring | C–H positions | None | Pharmacophore preservation |
The systematic IUPAC name for non-deuterated lomitapide is:
(9R)-N-(2,2,2-trifluoroethyl)-9-[4-[4-[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonyl]piperidin-1-yl]butyl]fluorene-9-carboxamide [3].
For lomitapide-d8, this adapts to:
(9R)-N-(2,2,2-trifluoro-1,1-dideuterioethyl)-9-[1,1,2,2-tetradeuterio-4-[4-[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonyl]piperidin-1-yl]butyl]fluorene-9-carboxamide.
Stereochemical considerations:
Solubility & Lipophilicity:Lomitapide-d8 exhibits near-identical solubility to non-deuterated lomitapide:
Table 2: Physicochemical Comparison
Property | Lomitapide | Lomitapide-d8 | Analytical Method |
---|---|---|---|
Molecular weight | 693.72 g/mol | 701.78 g/mol | HRMS (ESI+) |
Melting point | 132–134°C | 132–135°C | DSC |
LogD~7.4~ | 5.1 | 5.1 | Shake-flask HPLC |
Plasma protein binding | 99.8% | 99.8% | Equilibrium dialysis |
Stability:
Solid-State Characterization:
Metabolic Stability:Deuteration at the N-trifluoroethyl and butyl linker sites confers resistance to oxidative metabolism:
Pharmacological Equivalence:
Research Applications:1. Quantitative Mass Spectrometry:- Lomitapide-d8 serves as an internal standard for LC-MS/MS quantification of lomitapide in plasma, eliminating matrix effects.- Mass shift: m/z 694.3 [M+H]⁺ → 702.3 [M+D]⁺ enables multiplexed detection.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7